molecular formula C17H15NO3 B14939683 1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B14939683
M. Wt: 281.30 g/mol
InChI Key: XNNPXOILYOTVEV-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a heterocyclic compound comprising a benzodioxole moiety linked via a methanone bridge to a 3,4-dihydroisoquinoline ring. The benzodioxole group (1,3-benzodioxole) is an electron-rich aromatic system with two oxygen atoms in a fused dioxane ring, while the dihydroisoquinoline unit introduces partial saturation, enhancing conformational flexibility. This structural hybrid is of interest in medicinal chemistry due to the pharmacological relevance of both moieties: benzodioxoles are associated with CNS activity and metabolic stability, while dihydroisoquinolines are common in alkaloids with diverse biological effects .

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C17H15NO3/c19-17(13-5-6-15-16(9-13)21-11-20-15)18-8-7-12-3-1-2-4-14(12)10-18/h1-6,9H,7-8,10-11H2

InChI Key

XNNPXOILYOTVEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone can be achieved through several synthetic routes. One common method involves the condensation of 1,3-benzodioxole with 3,4-dihydroisoquinoline under specific reaction conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Benzodioxole vs. In contrast, oxadiazole () offers hydrogen-bonding sites (N and O), which may improve target specificity . Pyrazolo-oxazine () introduces fused heterocyclic rigidity, favoring entropic gains in binding .
  • Methoxy groups () enhance lipophilicity, aiding membrane permeability but possibly reducing aqueous solubility .

Biological Activity

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a benzodioxole moiety with a 3,4-dihydroisoquinoline unit, presenting a unique structure that may influence its pharmacological properties. The molecular formula is C17H15NO3C_{17}H_{15}NO_3 with a molecular weight of approximately 281.30 g/mol .

Biological Activities

The biological activities of this compound are varied and include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of isoquinoline structures exhibit significant cytotoxic effects against various cancer cell lines, including HeLa cells. For instance, compounds structurally related to this compound have shown IC50 values as low as 10.46 μM/mL against HeLa cells .
  • Enzyme Inhibition : The compound is also noted for its potential to inhibit enzymes such as α-glucosidase, which is relevant in diabetes management. In vitro studies indicate significant inhibition rates .
  • Neuroprotective Effects : Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases through mechanisms such as monoamine oxidase (MAO) inhibition .

The interaction studies involving this compound focus on its binding affinities and activity against various biological targets. The presence of the methanone functional group enhances its reactivity and interaction with biological systems. Molecular docking studies have been employed to elucidate the binding modes and structure-activity relationships of the compound .

Comparative Analysis

A comparative analysis highlights the uniqueness of this compound in relation to other similar structures:

Compound NameStructureUnique Features
2-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)oxadiazoleStructureContains an oxadiazole ring; potential anti-inflammatory properties.
N-Aryl-3,4-dihydroisoquinoline derivativesStructureExhibits diverse biological activities; used in neuropharmacology.
5-(benzodioxol) derivativesStructureKnown for their antioxidant properties; often studied in cardiovascular research.

The dual functionality of this compound contributes significantly to its diverse pharmacological profiles not fully explored in other compounds.

Case Studies

Research has documented various case studies emphasizing the biological activity of compounds similar to this compound:

  • Cytotoxicity Studies : A study on quinoxalinones demonstrated that certain derivatives exhibited potent cytotoxicity against cancer cell lines with promising selectivity over normal cells .
  • Inhibition Studies : Another investigation into enzyme inhibitors highlighted the potential of isoquinoline derivatives to inhibit α-glucosidase effectively, suggesting their utility in managing hyperglycemia in diabetic patients .

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